Guanosine
Overview
Description
Guanosine is a purine nucleoside that consists of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . It plays a crucial role in various biochemical processes, including the synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction . This compound is also known for its neuroprotective properties, reducing neuroinflammation, oxidative stress, and excitotoxicity .
Mechanism of Action
Target of Action
Guanosine, a guanine-based purine, is a crucial component in various intracellular processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . It primarily targets the central nervous system (CNS), where it acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival . It also interacts with adenosine receptors, which are composed of four different G-protein-coupled receptors (A1R, A2AR, A2BR, and A3R) .
Mode of Action
This compound interacts with its targets to mediate a variety of effects. It has been shown that this compound’s effect on cell proliferation is dependent on an increase in cyclic AMP (cAMP) levels . Furthermore, this compound can be phosphorylated to become GMP (this compound monophosphate), cGMP (cyclic this compound monophosphate), GDP (this compound diphosphate), and GTP (this compound triphosphate), which are factors in signal transduction pathways .
Biochemical Pathways
This compound plays a significant role in several biochemical pathways. It is a key substrate for the biosynthesis of this compound 5′-diphosphate (GDP)-L-fucose . This compound can also be hydrolyzed by purine nucleoside phosphorylase (PNP) to generate the purine base guanine, which is then converted into xanthine and subsequently to uric acid by the action of a xanthine oxidase .
Pharmacokinetics
This compound exhibits linear pharmacokinetics over the dose range from 1 to 5 mg/kg for intravenous doses and 3 to 15 mg/kg for intramuscular doses . The bioavailability of this compound after intramuscular administration was 84% for a 3 mg/kg dose and 88% for a 15 mg/kg dose . This compound is mostly excreted into the urine, with the cumulative amount of this compound in urine after intramuscular administration being about 5-fold larger than that in bile .
Result of Action
This compound has been shown to exert protective effects in several models of neurotoxicity or neurological disorders, both in vitro and in vivo . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . This compound treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function . In vitro studies showed that this compound modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .
Action Environment
The action of this compound is influenced by various environmental factors. It is released in the brain under physiological conditions and even more during pathological events, reducing neuroinflammation, oxidative stress, and excitotoxicity, as well as exerting trophic effects in neuronal and glial cells . The mechanisms underlying the neurobiological properties of this compound seem to involve the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system .
Biochemical Analysis
Biochemical Properties
Guanosine is involved in several biochemical reactions, primarily through its phosphorylated forms: this compound monophosphate, cyclic this compound monophosphate, this compound diphosphate, and this compound triphosphate . These forms participate in signal transduction pathways and are essential for cell growth and the biosynthesis of DNA and RNA . This compound interacts with various enzymes, such as this compound monophosphate synthetase, this compound monophosphate reductase, and this compound–inosine kinase . These interactions facilitate the conversion of this compound into its phosphorylated forms, which are critical for cellular functions.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce neuroinflammation, oxidative stress, and excitotoxicity in neuronal and glial cells . This compound influences cell signaling pathways, gene expression, and cellular metabolism by activating several intracellular signaling pathways and interacting with the adenosinergic system . These effects contribute to its neuroprotective properties and its potential therapeutic applications in treating central nervous system diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It modulates glutamate uptake, decreases the production of reactive oxygen species, and improves mitochondrial function . This compound also presents anti-inflammatory properties and interacts with various biomolecules, including enzymes and receptors, to regulate cellular functions . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can impact its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure . Understanding these temporal effects is crucial for optimizing its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to exert neuroprotective effects without significant toxicity . High doses of this compound can lead to adverse effects, including toxicity and disruption of cellular functions . Identifying the optimal dosage is essential for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the purine nucleotide biosynthesis pathway . It interacts with enzymes such as inosine monophosphate dehydrogenase and this compound monophosphate synthetase to regulate the synthesis of its phosphorylated forms . These interactions influence metabolic flux and metabolite levels, contributing to its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular contexts, contributing to its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine can be synthesized through chemical synthesis, RNA enzymatic hydrolysis, and microbial fermentation . The de novo synthesis of this compound involves 13 steps starting from 5′-phosphoribosyl pyrophosphate (PRPP) and includes precursors such as bicarbonate, glycine, aspartate, glutamine, ribose-5′-phosphate (R5P), and some cofactors . In the salvage pathway, phosphoribosyltransferases catalyze nucleobases to generate nucleotides .
Industrial Production Methods
Microbial fermentation is the most commonly used approach for the industrial production of this compound . This method involves the use of engineered strains of Escherichia coli, which have been optimized through combinatorial metabolic engineering to increase this compound accumulation . The fermentation process can achieve high this compound titres, making it a cost-effective method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Guanosine undergoes various chemical reactions, including phosphorylation, oxidation, and hydrolysis . It can be phosphorylated to form this compound monophosphate (GMP), cyclic this compound monophosphate (cGMP), this compound diphosphate (GDP), and this compound triphosphate (GTP) .
Common Reagents and Conditions
Phosphorylation reactions typically involve kinases and ATP as the phosphate donor . Oxidation reactions may involve oxidizing agents such as hydrogen peroxide or molecular oxygen . Hydrolysis reactions can be catalyzed by nucleotidases and nucleosidases .
Major Products Formed
The major products formed from the phosphorylation of this compound include GMP, cGMP, GDP, and GTP . These products play essential roles in various biochemical processes, including signal transduction and nucleic acid synthesis .
Scientific Research Applications
Guanosine has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, this compound is used as a precursor for the synthesis of various nucleotides and nucleoside analogs . In biology, it is essential for RNA splicing reactions and intracellular signaling . In medicine, this compound and its derivatives are used in the development of antiviral and anticancer drugs . In industry, this compound is used as a raw material for food additives and pharmaceutical products .
Comparison with Similar Compounds
Guanosine is structurally similar to other purine nucleosides such as adenosine, inosine, and xanthosine . this compound is unique in its ability to form cGMP, which plays a critical role in intracellular signal transduction . Similar compounds include:
Adenosine: Involved in energy transfer and signal transduction.
Inosine: Functions in purine metabolism and has neuroprotective properties.
Xanthosine: Involved in purine metabolism and can be converted to uric acid.
This compound’s unique ability to form cGMP and its neuroprotective properties make it a valuable compound in scientific research and therapeutic applications .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31744-85-1 | |
Record name | Polyguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31744-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00893055 | |
Record name | Guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.7 mg/mL at 18 °C | |
Record name | Guanosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02857 | |
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Record name | Guanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118-00-3 | |
Record name | Guanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02857 | |
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Record name | Guanosine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12133JR80S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Guanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 °C | |
Record name | Guanosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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